[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the isoxazole intermediate.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: This compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as:
(3-(4-Chlorophenyl)isoxazol-5-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group, leading to different chemical and biological properties.
(5-Phenylisoxazol-3-yl)methanamine: Lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2 |
InChI Key |
HFQGRMIYKMDXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CN)Cl |
Origin of Product |
United States |
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